molecular formula C22H18N6O B287752 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Cat. No. B287752
M. Wt: 382.4 g/mol
InChI Key: CJDUSKDZAJQDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. AEE788 is a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are both involved in tumor growth and angiogenesis.

Mechanism of Action

5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile is a dual inhibitor of EGFR and VEGFR, which are both involved in tumor growth and angiogenesis. EGFR is a receptor tyrosine kinase that is overexpressed in many types of cancer, and its activation leads to cell proliferation, survival, and migration. VEGFR is also a receptor tyrosine kinase that is involved in angiogenesis, and its activation leads to the formation of new blood vessels. By inhibiting both EGFR and VEGFR, 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile can block the growth and proliferation of cancer cells and inhibit tumor angiogenesis.
Biochemical and Physiological Effects:
5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects. It can inhibit the phosphorylation of EGFR and VEGFR, which are both involved in signal transduction pathways that regulate cell growth and survival. 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile can also induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile can inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.

Advantages and Limitations for Lab Experiments

5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has also been shown to have low toxicity in preclinical studies. However, there are also some limitations to using 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile. One area of interest is the development of more potent and selective inhibitors of EGFR and VEGFR. Another area of interest is the use of 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile in combination with other chemotherapeutic agents to enhance its anti-tumor activity. Additionally, there is interest in exploring the use of 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile in other diseases that are characterized by abnormal angiogenesis, such as diabetic retinopathy and age-related macular degeneration.

Synthesis Methods

5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile can be synthesized using a multi-step process that involves the reaction of 2-chloro-4,6-diphenylpyrimidine with 2-aminopyrazole, followed by the reaction of the resulting intermediate with ethyl cyanoacetate and phenoxybenzyl bromide. The final product is obtained through purification and crystallization steps. The synthesis of 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has also been shown to inhibit tumor angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor. In addition, 5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.

properties

Product Name

5-amino-3-ethyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C22H18N6O

Molecular Weight

382.4 g/mol

IUPAC Name

5-amino-3-ethyl-1-(6-phenoxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C22H18N6O/c1-2-18-17(14-23)21(24)28(27-18)19-13-20(29-16-11-7-4-8-12-16)26-22(25-19)15-9-5-3-6-10-15/h3-13H,2,24H2,1H3

InChI Key

CJDUSKDZAJQDLX-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.